N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
N-(2-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core substituted with a 2-phenylethylamine group at position 2. The 2-phenylethyl moiety may enhance lipophilicity and modulate binding interactions with biological targets, a hypothesis supported by studies on similar amine-substituted thiazolo-pyridines .
Properties
IUPAC Name |
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-11(5-3-1)6-9-16-14-17-12-10-15-8-7-13(12)18-14/h1-5,7-8,10H,6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOXMZOCSGLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the target compound. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the phenylethyl group.
Scientific Research Applications
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, as a histamine H3 receptor antagonist, it can inhibit the action of histamine, leading to potential therapeutic effects in conditions like allergies or inflammation. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine with its analogs:
*Estimated using analogous compounds.
Key Observations:
- Halogenation Effects : Bromine or chlorine substitution at positions 6 or 7 (e.g., 7-bromo derivative) introduces steric and electronic effects, making these compounds suitable for further functionalization via Suzuki-Miyaura coupling .
- Ring System Variations : Thiazolo[4,5-b]pyridine analogs (e.g., ) exhibit distinct electronic profiles due to differences in ring fusion positions, affecting binding to biological targets .
Biological Activity
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine ring with a phenylethyl substituent. This unique structure contributes to its ability to interact with various biological targets.
The compound belongs to the class of thiazolo[4,5-b]pyridines, which are known for their broad pharmacological spectrum. The mechanism of action involves:
- Antioxidant Activity : It exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems.
- Antimicrobial and Antifungal Activity : Studies have shown that it possesses potent antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of COX enzymes.
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.
Pharmacological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
- Anti-inflammatory Research : In vitro assays indicated that this compound effectively inhibited COX-2 activity with an IC50 value similar to that of celecoxib, suggesting its potential as an anti-inflammatory agent .
- Antitumor Activity : In cancer cell line studies (e.g., HT-29), the compound showed promising results by significantly reducing cell viability and inducing apoptosis at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
